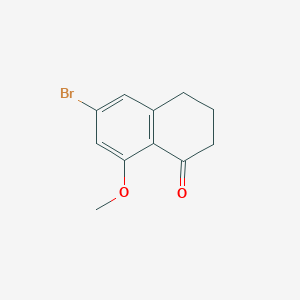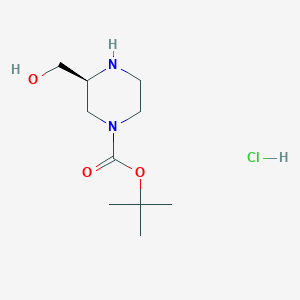
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butyl group, a hydroxymethyl group, and a carboxylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate hydrochloride.
Reduction: Formation of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol.
Substitution: Formation of various alkyl-substituted piperazine derivatives.
科学的研究の応用
Chemistry
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology
In biological research, this compound is used as a building block for the synthesis of enzyme inhibitors and receptor modulators. Its piperazine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target. The hydroxymethyl and carboxylate groups can form hydrogen bonds with the target, stabilizing the interaction.
類似化合物との比較
Similar Compounds
- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol
- Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the tert-butyl group, hydroxymethyl group, and carboxylate group provides a unique set of properties that can be exploited in various applications.
特性
分子式 |
C10H21ClN2O3 |
|---|---|
分子量 |
252.74 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChIキー |
LSYNNDZVKFLQDE-QRPNPIFTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



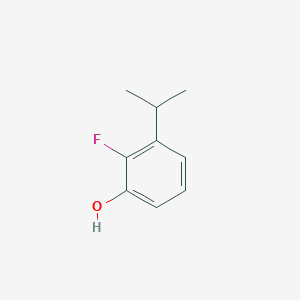


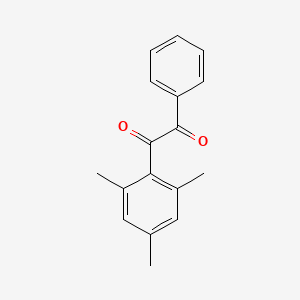
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)
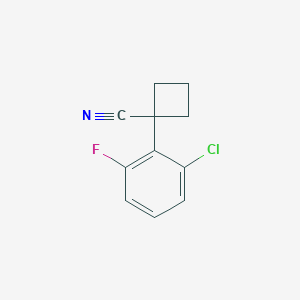

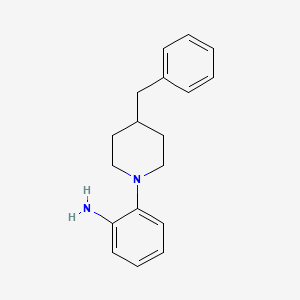
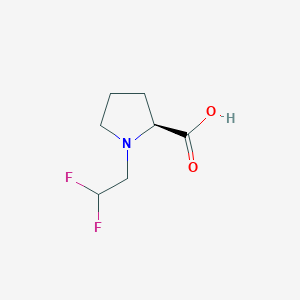
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)
![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
